

# comparative thermal analysis of polyamides from different diamines

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## A Comparative Thermal Analysis of Polyamides Derived from Different Diamines

This guide provides an objective comparison of the thermal properties of polyamides synthesized from a variety of diamine monomers. The selection of the diamine is a critical factor in tailoring the thermal stability and processability of polyamides, making this data essential for researchers, scientists, and professionals in materials science and drug development. The thermal behavior of these polymers is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), with supporting experimental data presented for clear comparison.

## Data Presentation

The thermal properties of polyamides are significantly influenced by the structure of the diamine monomer. Key parameters such as the glass transition temperature (T<sub>g</sub>), melting temperature (T<sub>m</sub>), and decomposition temperature (often reported as the temperature at which 5% or 10% weight loss occurs, T<sub>d</sub>5% or T<sub>d</sub>10%) are summarized in the tables below. These tables are categorized by the nature of the diamine—aromatic or aliphatic—to facilitate a direct comparison.

## Polyamides from Aromatic Diamines

Aromatic diamines generally impart high thermal stability to polyamides due to the rigidity of the aromatic rings in the polymer backbone. The following table presents thermal data for a series

of polyamides synthesized from the same diacid, 4,4'-bis(4-carboxy methylene) biphenyl, and various aromatic diamines.

Polyamide Designation	Diamine Monomer	Tg (°C)	T10% (°C) in N2	T10% (°C) in Air
PA-1	4,4'-diaminodiphenyl methane	210	620	497
PA-2	4,4'-diaminodiphenyl ether	221	645	512
PA-3	4,4'-diaminodiphenylsulfone	261	710	597
PA-4	1,4-bis(4-aminophenoxy)biphenyl	232	670	540
PA-5	2,5-bis(4-aminophenyl)-1,3,4-thiadiazole	No Tg	685	565

Data sourced from a study on novel polyamides derived from 4,4'-bis(4-carboxy methylene) biphenyl and various diamines.[\[1\]](#)

## Polyamides from Aliphatic Diamines

Aliphatic diamines, particularly long-chain linear diamines, tend to produce polyamides with lower glass transition and melting temperatures compared to their aromatic counterparts, though they can still exhibit high decomposition temperatures. The structure of the aliphatic diamine, such as linearity versus branching, also plays a crucial role.

Polyamide Designation	Diamine Monomer	Diacid Comonomer	Tg (°C)	Tm (°C)	Td5% (°C)
PA12,T	1,12-Dodecanediamine	Terephthalic Acid	144	311	-
PA12,12	1,12-Dodecanediamine	Dodecanedioic Acid	-	178	-
PA12,36	1,12-Dodecanediamine	Fatty Dimer Acid	30.4	85.8	425
PA56	1,5-Pentanediamine	Adipic Acid	-	253.9	-
PA66	Hexamethylenediamine	Adipic Acid	-	258.2	-

Data for PA12 series sourced from a comparative guide on polyamides from 1,12-dodecanediamine.<sup>[2]</sup> Data for PA56 and PA66 sourced from a study on the relationships between structure and properties of these polyamides.<sup>[3]</sup>

## Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following methodologies for TGA and DSC are representative of standard procedures for the characterization of polyamides.<sup>[4]</sup>

## Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of polyamide samples.

- Instrumentation: A standard thermogravimetric analyzer.

- **Sample Preparation:** 5–10 mg of the polyamide sample is accurately weighed and placed in a platinum or alumina crucible.
- **Atmosphere:** The analysis is conducted under a controlled inert atmosphere, typically a nitrogen flow of 20-50 mL/min, to prevent oxidative degradation.
- **Heating Program:** The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.<sup>[4]</sup>

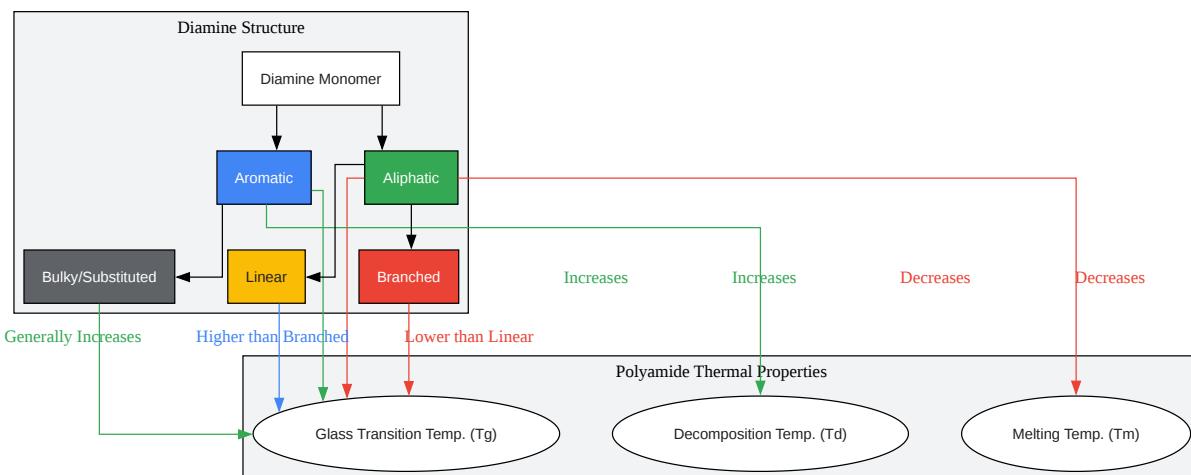
## Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (T<sub>g</sub>) and melting temperature (T<sub>m</sub>) of the polyamide samples.

- **Instrumentation:** A standard differential scanning calorimeter.
- **Sample Preparation:** 5–10 mg of the polyamide sample is accurately weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Atmosphere:** The analysis is conducted under a controlled inert atmosphere, such as nitrogen, with a typical purge rate of 50 mL/min.
- **Heating and Cooling Program:** The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. For example, the sample is heated from ambient temperature to a temperature above its expected melting point at a rate of 10-20 °C/min, held for a few minutes, then cooled at a similar rate, and finally reheated at the same rate. The data from the second heating scan is typically used to determine T<sub>g</sub> and T<sub>m</sub>.

## Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the chemical structure of the diamine monomer and the resulting thermal properties of the polyamide.

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Caption: Influence of Diamine Structure on Polyamide Thermal Properties.

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## References

- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. The Relationships between the Structure and Properties of PA56 and PA66 and Their Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
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